molecular formula C10H11NO2 B1322998 Methyl 5-cyclopropylnicotinate CAS No. 893740-24-4

Methyl 5-cyclopropylnicotinate

Cat. No.: B1322998
CAS No.: 893740-24-4
M. Wt: 177.2 g/mol
InChI Key: IFKBAHVKDUCQJB-UHFFFAOYSA-N
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Description

Methyl 5-cyclopropylnicotinate: is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol .

Mechanism of Action

Target of Action

Methyl 5-cyclopropylnicotinate is a derivative of nicotinic acid, also known as niacin Considering its structural similarity to niacin, it may interact with similar targets as niacin, which include g protein-coupled receptors involved in lipid metabolism .

Mode of Action

Its parent compound, methyl nicotinate, is known to act as a peripheral vasodilator . It enhances local blood flow at the site of application by inducing vasodilation of the peripheral blood capillaries . This vasodilation is thought to involve the release of prostaglandin D2 .

Biochemical Pathways

Niacin and its derivatives are known to play a role in various biochemical pathways, including those involved in energy metabolism and lipid synthesis .

Pharmacokinetics

The adme properties of a compound can significantly impact its bioavailability and therapeutic efficacy . For instance, a compound’s solubility can influence its absorption and distribution, while its metabolic stability can affect its bioavailability and potential for drug interactions .

Result of Action

Based on the known effects of methyl nicotinate, it can be inferred that this compound may cause peripheral vasodilation, leading to increased local blood flow . This could potentially result in relief from muscle and joint pain .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors. These may include pH, temperature, presence of other substances, and specific conditions within the body . .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 5-cyclopropylnicotinate typically involves the esterification of 5-cyclopropylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation to remove excess methanol and other by-products.

Chemical Reactions Analysis

Types of Reactions: : Methyl 5-cyclopropylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: 5-cyclopropylnicotinic acid.

    Reduction: 5-cyclopropylnicotinyl alcohol.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-cyclopropylnicotinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: Similar in structure but lacks the cyclopropyl group.

    Ethyl nicotinate: Similar ester but with an ethyl group instead of a methyl group.

    Cyclopropyl nicotinate: Similar but without the ester group.

Uniqueness: : Methyl 5-cyclopropylnicotinate is unique due to the presence of both the cyclopropyl and ester groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications and distinguishes it from other nicotinate derivatives .

Properties

IUPAC Name

methyl 5-cyclopropylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)9-4-8(5-11-6-9)7-2-3-7/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKBAHVKDUCQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629592
Record name Methyl 5-cyclopropylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893740-24-4
Record name Methyl 5-cyclopropylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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